molecular formula C12H19NO3 B063562 (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine CAS No. 173065-16-2

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine

Cat. No.: B063562
CAS No.: 173065-16-2
M. Wt: 225.28 g/mol
InChI Key: DPZQSYOKTUMHNY-VIFPVBQESA-N
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Description

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine, also known as DEOX, is a chemical compound that has gained attention in scientific research due to its unique properties. DEOX is a chiral oxazolidine that has a bulky boc (tert-butoxycarbonyl) protecting group, making it an ideal compound for use in asymmetric synthesis.

Scientific Research Applications

Organic Optoelectronics Development

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine contributes to the advancement in organic optoelectronics, particularly through its involvement in the design and synthesis of novel organic semiconductors. These materials are foundational in developing organic light-emitting diodes (OLEDs), with research highlighting the emergence of BODIPY-based materials as potential 'metal-free' infrared emitters. This application signifies a leap in organic optoelectronics, offering an alternative to conventional optoelectronics by focusing on new conjugated systems for enhanced device performance (Squeo & Pasini, 2020).

Medicinal Chemistry and Biological Applications

The compound's structural motif is integral to medicinal chemistry, where it serves as a precursor or structural component in synthesizing biologically active compounds. Specifically, thiazolidine derivatives, including those related to this compound, have shown significant pharmacological properties. They exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These activities underline the compound's utility in probing and developing novel drug candidates, emphasizing the role of green synthesis methods and atom economy in creating more effective and selective therapeutic agents (Sahiba et al., 2020).

Photocatalysis Enhancement

Another significant application involves photocatalysis, where this compound-based materials are used to modify and improve the photocatalytic performance of photocatalysts. This application is crucial in environmental and energy fields, such as in the degradation of pollutants and the generation of renewable energy. Modifications aim to extend the absorption and utilization of visible light, enhancing the overall efficiency of photocatalytic processes (Ni et al., 2016).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to produce an effect within the body .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties .

Properties

IUPAC Name

tert-butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZQSYOKTUMHNY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)C#C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457277
Record name tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173065-16-2
Record name tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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